N-[1-(3-cyanoquinolin-2-yl)piperidin-3-yl]cyclopropanesulfonamide
Description
"N-[1-(3-cyanoquinolin-2-yl)piperidin-3-yl]cyclopropanesulfonamide" is a synthetic small molecule characterized by a quinoline core substituted with a cyano group at the 3-position. The piperidine ring at the 2-position of the quinoline is further functionalized with a cyclopropanesulfonamide group. The compound’s design leverages the rigidity of the cyclopropane ring and the electron-withdrawing properties of the sulfonamide group, which may enhance binding affinity and metabolic stability compared to simpler analogs.
Properties
IUPAC Name |
N-[1-(3-cyanoquinolin-2-yl)piperidin-3-yl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c19-11-14-10-13-4-1-2-6-17(13)20-18(14)22-9-3-5-15(12-22)21-25(23,24)16-7-8-16/h1-2,4,6,10,15-16,21H,3,5,7-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRRHRVXDXFVDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3C=C2C#N)NS(=O)(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-cyanoquinolin-2-yl)piperidin-3-yl]cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the quinoline and piperidine intermediates. The quinoline moiety can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid. The piperidine ring can be formed via hydrogenation of pyridine derivatives.
The final step involves the coupling of the quinoline and piperidine intermediates with a cyclopropanesulfonamide group. This can be achieved through a nucleophilic substitution reaction, where the piperidine nitrogen attacks the sulfonyl chloride derivative of cyclopropane, forming the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the Skraup synthesis and hydrogenation steps, as well as the development of more efficient catalysts for the nucleophilic substitution reaction.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-cyanoquinolin-2-yl)piperidin-3-yl]cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide.
Reduction: The cyano group can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinoline N-oxide.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
N-[1-(3-cyanoquinolin-2-yl)piperidin-3-yl]cyclopropanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N-[1-(3-cyanoquinolin-2-yl)piperidin-3-yl]cyclopropanesulfonamide is not fully understood, but it is believed to interact with specific molecular targets in cells. The quinoline moiety may intercalate with DNA, while the piperidine ring could interact with protein receptors. The sulfonamide group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence highlights structurally related compounds, though none directly match the target molecule. Below is a detailed comparison based on structural analogs from the European Patent Application Bulletin 2022/06:
Structural and Functional Analogues
N-(1-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)pyrrolidin-3-yl)cyclopropanesulfonamide Core Structure: Replaces the quinoline moiety with an imidazo-pyrrolo-pyrazine system. Key Differences:
- Pyrrolidine replaces piperidine, reducing ring size and altering conformational flexibility.
N-(4-(3-allyl-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)bicyclo[2.2.2]octan-1-yl)cyclopropanesulfonamide
- Core Structure : Bicyclo[2.2.2]octane replaces piperidine, introducing steric bulk.
- Key Differences :
- Allyl substitution on the imidazo-pyrrolo-pyrazine may enhance hydrophobic interactions but reduce solubility.
- Bicyclic system could limit rotational freedom compared to the piperidine-quinoline system.
N-(1-((6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)methyl)cyclobutyl)cyclopropanesulfonamide Core Structure: Triazolo-pyrazine fused with pyrrole, differing from quinoline’s planar aromatic system. Key Differences:
Comparative Analysis Table
Key Findings from Evidence
- Stereochemical Impact : The (1S,3R,4S) stereochemistry in analogs (e.g., Example 15 ) highlights the importance of chirality in activity, which may apply to the piperidine moiety in the target compound.
- Substituent Effects: Allyl or propyl groups on the heterocycle (e.g., N-(4-(3-allyl-...) ) correlate with enhanced lipophilicity, a trait the 3-cyano group in the target compound may counterbalance via electron-withdrawing effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
